tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C12H15F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative containing a trifluoromethyl group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate
Uniqueness
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is unique due to the position of the trifluoromethyl group on the pyridine ring. This specific arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
916210-32-7 |
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Molecular Formula |
C12H15F3N2O2 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
tert-butyl N-[[6-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)16-7-8-5-4-6-9(17-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,16,18) |
InChI Key |
UQCDPBXJFCSMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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